

Introduction: The Significance of Fluorinated Naphthols

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Compound of Interest

Compound Name: 6-Fluoronaphthalen-1-ol

Cat. No.: B1442271

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6-Fluoronaphthalen-1-ol is a bifunctional aromatic compound featuring a naphthalene core, a hydroxyl group, and a fluorine substituent. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules. The strategic introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are critically important in drug discovery and the development of advanced materials. Understanding the fundamental physical properties of this building block is paramount for its effective utilization.

Core Molecular and Physicochemical Properties

The utility of a chemical compound in a research or development setting is fundamentally dictated by its physical properties. These characteristics influence everything from reaction kinetics and purification strategies to bioavailability and material performance.

Fundamental Identifiers and Properties

A summary of the key quantitative properties for **6-Fluoronaphthalen-1-ol** is presented below. This data serves as a foundational reference for any experimental work.

Property	Value	Source
CAS Number	804498-72-4	[1][2]
Molecular Formula	C ₁₀ H ₇ FO	[1][2]
Molecular Weight	162.16 g/mol	[1][2]
Exact Mass	162.048093005 Da	[1]
Boiling Point	299.7 ± 13.0 °C (at 760 mmHg)	[2]
Melting Point	Not experimentally reported	[2]
XLogP3 (Lipophilicity)	3.8	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]

Causality and Implications of Core Properties

- **Boiling Point:** The relatively high boiling point of ~300 °C is indicative of strong intermolecular forces, primarily hydrogen bonding from the hydroxyl group and dipole-dipole interactions enhanced by the polar C-F bond.[2] This suggests that the compound is a solid at room temperature and possesses low volatility, simplifying handling but requiring high temperatures for vacuum distillation.
- **Lipophilicity (XLogP3):** The computed XLogP3 value of 3.8 indicates that **6-Fluoronaphthalen-1-ol** is significantly lipophilic, meaning it preferentially dissolves in non-polar, organic solvents over water.[1] For drug development professionals, this high lipophilicity suggests good potential for crossing cell membranes, but it may also correlate with lower aqueous solubility, potentially complicating formulation and bioavailability studies.
- **Acidity (pKa):** While an experimental pKa value is not readily available, we can infer its acidity from its structure. The parent compound, 1-naphthol, has a pKa of approximately 9.6. [3] The fluorine atom at the 6-position acts as an electron-withdrawing group via induction, which stabilizes the corresponding phenoxide anion. This stabilization makes the hydroxyl

proton more acidic. Therefore, the pKa of **6-Fluoronaphthalen-1-ol** is expected to be slightly lower (more acidic) than that of 1-naphthol. This enhanced acidity is a critical consideration for designing salt-formation strategies and for predicting its ionization state at physiological pH.

Spectroscopic Profile: The Fingerprint of Identity

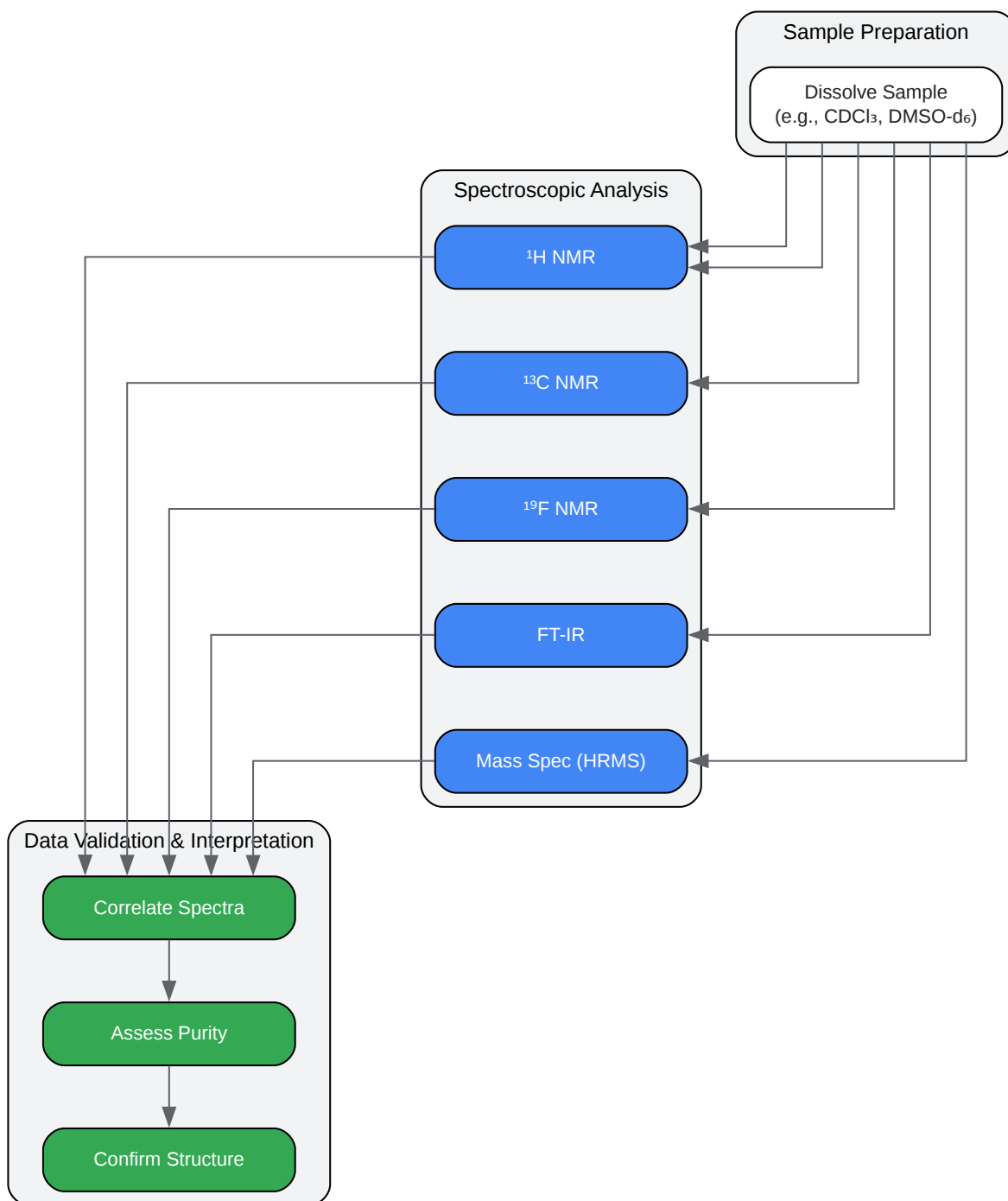
Confirming the identity and purity of **6-Fluoronaphthalen-1-ol** is essential. Spectroscopic methods provide an unambiguous structural fingerprint. While a comprehensive public spectral database for this specific compound is limited, its expected spectral features can be reliably predicted based on its functional groups.

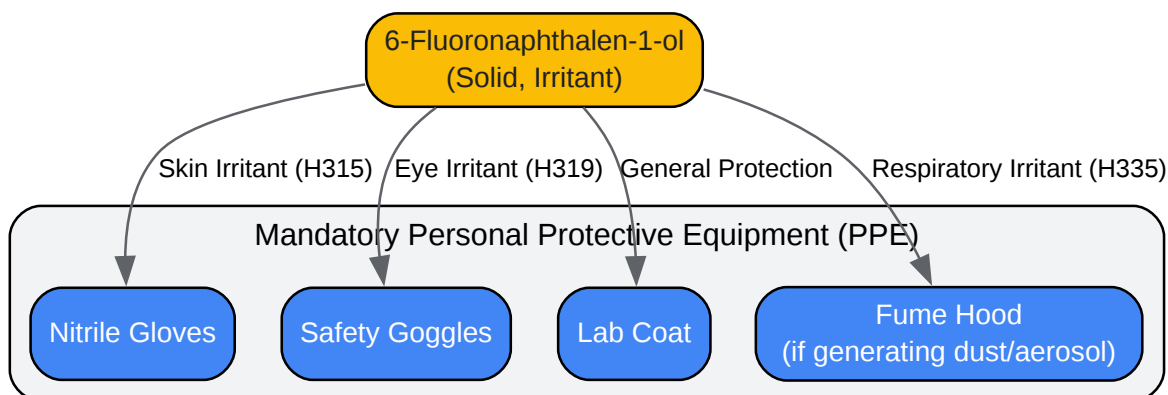
Predicted Spectroscopic Data

Technique	Expected Key Features
^1H NMR	Aromatic Region (approx. 7.0-8.2 ppm): Multiple complex signals (doublets, triplets, or multiplets) for the 6 aromatic protons. Protons on the same ring as the fluorine will show additional splitting (^2JHF , ^3JHF , etc.). Hydroxyl Proton (approx. 5-7 ppm): A broad singlet, whose chemical shift is concentration and solvent-dependent.
^{13}C NMR	10 distinct signals for the naphthalene carbons. C-F Carbon (approx. 155-165 ppm): A large one-bond carbon-fluorine coupling constant (^1JCF) of ~240-250 Hz, appearing as a doublet. C-OH Carbon (approx. 150-155 ppm): Signal significantly downfield due to the oxygen's deshielding effect.
^{19}F NMR	A single signal, likely a multiplet due to coupling with neighboring aromatic protons, in the characteristic range for aryl fluorides (approx. -110 to -125 ppm relative to CFCl_3). This technique is exceptionally sensitive for confirming the presence and electronic environment of the fluorine atom. [4] [5]
IR Spectroscopy	O-H Stretch: A strong, broad band around 3200-3500 cm^{-1} . Aromatic C-H Stretch: Medium intensity bands just above 3000 cm^{-1} . Aromatic C=C Stretch: Sharp bands in the 1500-1650 cm^{-1} region. C-O Stretch: A strong band around 1200-1260 cm^{-1} . C-F Stretch: A strong, characteristic band in the 1100-1250 cm^{-1} region.
Mass Spectrometry	Molecular Ion (M^+): A prominent peak at m/z 162.05, corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental formula $\text{C}_{10}\text{H}_7\text{FO}$.

Experimental Workflow: Spectroscopic Characterization

The following diagram outlines a standard, self-validating workflow for the comprehensive spectroscopic identification of a synthesized or purchased batch of **6-Fluoronaphthalen-1-ol**.





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Sources

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